molecular formula C7H11NO3 B166285 (S)-3-Isopropylmorpholine-2,5-dione CAS No. 127094-72-8

(S)-3-Isopropylmorpholine-2,5-dione

Cat. No. B166285
M. Wt: 157.17 g/mol
InChI Key: UDAGOJYEKSFEOQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Isopropylmorpholine-2,5-dione, also known as IPMD, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

(S)-3-Isopropylmorpholine-2,5-dione acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, (S)-3-Isopropylmorpholine-2,5-dione prevents the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.

Biochemical And Physiological Effects

(S)-3-Isopropylmorpholine-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit antifungal and antibacterial activity by disrupting the cell membrane of fungi and bacteria.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its high potency and specificity. It has been found to exhibit a high degree of selectivity towards DHODH, making it an ideal candidate for the development of new drugs. However, one of the main limitations of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the use of (S)-3-Isopropylmorpholine-2,5-dione in scientific research. One of the main areas of interest is the development of new drugs that target DHODH. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit promising anticancer activity, and further research is needed to determine its potential as a therapeutic agent for the treatment of cancer. Additionally, (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.

Synthesis Methods

The synthesis method of (S)-3-Isopropylmorpholine-2,5-dione involves the reaction of isopropylamine and maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a hydrolysis reaction to obtain (S)-3-Isopropylmorpholine-2,5-dione. This method is widely used in the laboratory to produce (S)-3-Isopropylmorpholine-2,5-dione in large quantities.

Scientific Research Applications

(S)-3-Isopropylmorpholine-2,5-dione has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the development of new drugs due to its unique chemical properties. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of new drugs.

properties

CAS RN

127094-72-8

Product Name

(S)-3-Isopropylmorpholine-2,5-dione

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3S)-3-propan-2-ylmorpholine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

UDAGOJYEKSFEOQ-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)OCC(=O)N1

SMILES

CC(C)C1C(=O)OCC(=O)N1

Canonical SMILES

CC(C)C1C(=O)OCC(=O)N1

synonyms

2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI)

Origin of Product

United States

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